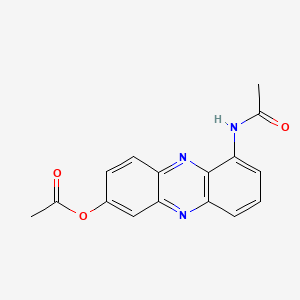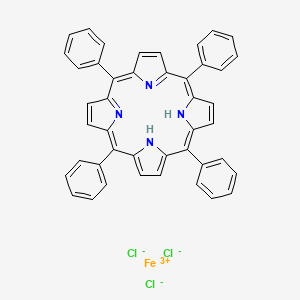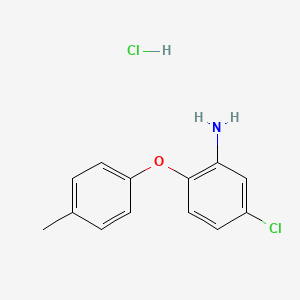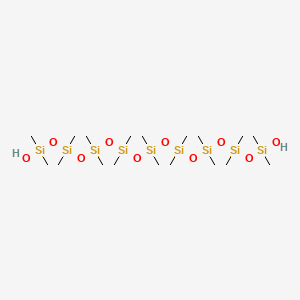
氯化镱(III) 水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ytterbium(III) chloride hydrate is an inorganic compound with the chemical formula YbCl₃·xH₂O. It is a white crystalline solid that is highly soluble in water. This compound is a source of ytterbium ions (Yb³⁺) and is widely used in various scientific and industrial applications due to its unique chemical properties .
科学研究应用
Ytterbium(III) chloride hydrate has a wide range of applications in scientific research:
作用机制
Target of Action
Ytterbium(III) Chloride Hydrate primarily targets aryl halides . It reacts with NiCl2 to form a very effective catalyst for the reductive dehalogenation of aryl halides . This reaction is crucial in organic synthesis, where the removal of halogens from aryl halides is often a necessary step.
Mode of Action
The compound interacts with its targets through a process known as reductive dehalogenation . In this process, the ytterbium(III) ion in the compound acts as a catalyst , facilitating the removal of halogen atoms from aryl halides .
Biochemical Pathways
Its role as a catalyst in the reductive dehalogenation of aryl halides suggests that it may influence pathways involving these compounds
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ytterbium(III) Chloride Hydrate is limited. It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution within the body. It’s important to note that the compound is poisonous if injected, and mildly toxic by ingestion .
Result of Action
The primary result of Ytterbium(III) Chloride Hydrate’s action is the reductive dehalogenation of aryl halides . This reaction is crucial in organic synthesis, where the removal of halogens from aryl halides is often a necessary step. The compound’s action as a catalyst can therefore facilitate the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ytterbium(III) Chloride Hydrate. For instance, the compound is hygroscopic , meaning it absorbs moisture from the air. This property can affect the compound’s stability and reactivity. Additionally, the compound should be stored in a dry environment to avoid contact with air, moisture, or easily oxidizable substances .
安全和危害
Ytterbium(III) Chloride Hydrate is poisonous if injected and mildly toxic by ingestion . It is known to irritate the skin and eyes . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
未来方向
生化分析
Biochemical Properties
Ytterbium(III) Chloride Hydrate plays a role in biochemical reactions. The valence electron configuration of Yb +3 (from Ytterbium(III) Chloride Hydrate) is 4 f13 5 s2 5 p6, which has crucial implications for the chemical behavior of Yb +3 . It is known to interact with NiCl2 to form a very effective catalyst for the reductive dehalogenation of aryl halides .
Cellular Effects
Ytterbium(III) Chloride Hydrate has effects on various types of cells and cellular processes. It is used in applications such as rare earth doping of yttrium oxide (Y 2 O 3) nanoparticles for the development of fluorescent materials . It is also used to track digestion in animals .
Molecular Mechanism
Ytterbium(III) Chloride Hydrate exerts its effects at the molecular level. It reacts with N-alkylsalicylideneimines to prepare yttrium (III) Schiff base complexes . It is widely used as NMR shift reagent, calcium ion probe and in DNA microarrays .
Temporal Effects in Laboratory Settings
The effects of Ytterbium(III) Chloride Hydrate over time in laboratory settings include its stability and degradation. It has good thermal stability and is relatively stable in air .
Dosage Effects in Animal Models
The effects of Ytterbium(III) Chloride Hydrate vary with different dosages in animal models. It is poisonous if injected, and mildly toxic by ingestion .
准备方法
Synthetic Routes and Reaction Conditions: Ytterbium(III) chloride hydrate can be synthesized through the ammonium chloride route. In this method, ytterbium oxide (Yb₂O₃) is heated with ammonium chloride (NH₄Cl) to produce the ammonium salt of the pentachloride, which is then converted to ytterbium(III) chloride hydrate .
Industrial Production Methods: In industrial settings, ytterbium(III) chloride hydrate is often produced by dissolving ytterbium oxide in hydrochloric acid, followed by crystallization. The compound can also be prepared by dehydrating hydrated ytterbium chloride using reagents such as trimethylsilyl chloride .
化学反应分析
Types of Reactions: Ytterbium(III) chloride hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can be reduced to ytterbium(II) chloride under specific conditions.
Substitution Reactions: It reacts with organic ligands to form complexes.
Common Reagents and Conditions:
Reductive Dehalogenation: Ytterbium(III) chloride hydrate reacts with nickel(II) chloride (NiCl₂) to form a catalyst for the reductive dehalogenation of aryl halides.
Formation of Schiff Base Complexes: It reacts with N-alkylsalicylideneimines to prepare yttrium(III) Schiff base complexes.
Major Products:
Catalysts: The compound forms effective catalysts for various organic transformations.
Complexes: It forms complexes with organic ligands, which are used in different applications.
相似化合物的比较
- Ytterbium(III) oxide (Yb₂O₃)
- Ytterbium(III) fluoride (YbF₃)
- Ytterbium(III) nitrate (Yb(NO₃)₃)
Comparison: Ytterbium(III) chloride hydrate is unique due to its high solubility in water and its ability to form stable complexes with various organic ligands. Compared to ytterbium(III) oxide, which is less soluble, ytterbium(III) chloride hydrate is more versatile in aqueous solutions. Ytterbium(III) fluoride is used in dental applications due to its fluoride release, while ytterbium(III) nitrate is primarily used in the preparation of other ytterbium compounds .
属性
| { "Design of the Synthesis Pathway": "The synthesis of ytterbium(III) chloride hydrate can be achieved through the reaction of ytterbium metal or oxide with hydrochloric acid followed by crystallization of the resulting product.", "Starting Materials": [ "Ytterbium metal or oxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Dissolve ytterbium metal or oxide in hydrochloric acid to form ytterbium chloride solution.", "Filter the solution to remove any impurities.", "Add water to the solution to induce crystallization of ytterbium(III) chloride hydrate.", "Collect the crystals by filtration and wash with cold water.", "Dry the crystals at low temperature to obtain ytterbium(III) chloride hydrate." ] } | |
CAS 编号 |
19423-87-1 |
分子式 |
Cl3H2OYb |
分子量 |
297.4 g/mol |
IUPAC 名称 |
ytterbium(3+);trichloride;hydrate |
InChI |
InChI=1S/3ClH.H2O.Yb/h3*1H;1H2;/q;;;;+3/p-3 |
InChI 键 |
WGKCQSFQBYKUTC-UHFFFAOYSA-K |
SMILES |
O.[Cl-].[Cl-].[Cl-].[Yb+3] |
规范 SMILES |
O.[Cl-].[Cl-].[Cl-].[Yb+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


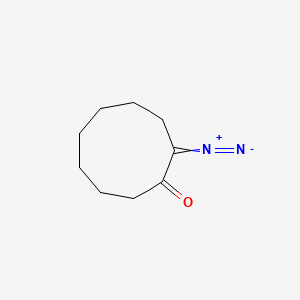
![(1R,2R,5S,11S,12R,15R,16R)-5-hydroxy-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadec-7-en-9-one](/img/structure/B579565.png)
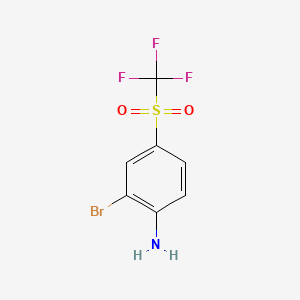
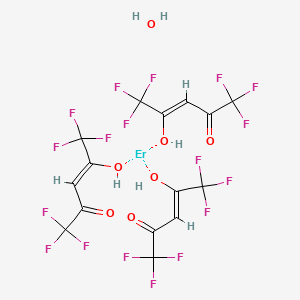
![(1R,2S)-1-(1-phenylpyrazolo[4,3-b]quinoxalin-3-yl)propane-1,2,3-triol](/img/structure/B579573.png)
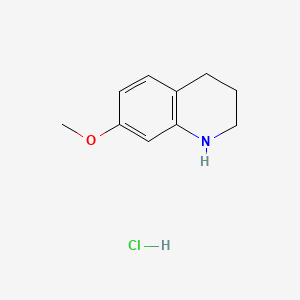
![ACETAMIDE,N-[2-(METHYLAMINO)-6-BENZOTHIAZOLYL]-](/img/structure/B579576.png)
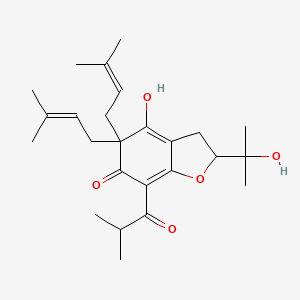
![(5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dithiolane]](/img/structure/B579578.png)
